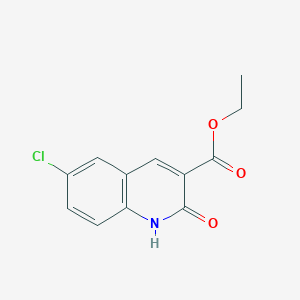
6-氯-2-氧代-1,2-二氢喹啉-3-羧酸乙酯
描述
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic broad-spectrum antibacterial agents that have been widely studied for their medicinal properties, particularly in the development of fluoroquinolone antibiotics. The compound is structurally related to various other quinolone derivatives that have been synthesized and analyzed for their potential applications in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of quinolone derivatives often involves the Friedländer synthesis, which is a method used to construct the quinoline ring system. For example, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl) . Similarly, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates were synthesized via C–C bond formation between isoquinolinium salts and trimethylsilyl enol ethers . These methods highlight the versatility of quinolone synthesis, which can be adapted to introduce various functional groups into the quinoline core.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of a bicyclic quinoline ring system, which can be further substituted with various functional groups. The crystal structures of solvates of certain ethyl quinoline-3-carboxylate derivatives have been reported, demonstrating the influence of solvate molecules on the supramolecular arrangements of these compounds . These structural analyses are crucial for understanding the properties and reactivity of the quinolone derivatives.
Chemical Reactions Analysis
Quinolone derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application. For instance, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates has been studied, leading to the synthesis of cycloprop[b]indoles . Additionally, the reaction of ethyl quinoline-3-carboxylates with phosphorus oxychloride has been investigated, revealing the formation of chloro derivatives and the loss of N-alkyl groups . These reactions demonstrate the reactivity of the quinoline ring and its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their molecular structure and the substituents present on the quinoline ring. For example, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate involved optimizing reaction conditions to achieve a high yield, and the product's structure was confirmed by melting point measurements and NMR spectrometry . The solubility, stability, and reactivity of these compounds are key factors that determine their suitability for various applications, including pharmaceutical development.
科学研究应用
化学合成和改性
6-氯-2-氧代-1,2-二氢喹啉-3-羧酸乙酯用于各种化学合成工艺。例如,它在 DMSO/K2CO3 体系中与对甲苯磺酰肼的反应生成 5-甲基-2-(甲苯-4-磺酰)-1,2-二氢-5H-吡唑并[4,3-c]喹啉-3,4-二酮及其通过碘化乙基烷基化得到的 1N-取代衍生物 (Ukrainets、A. A. Tkach、V. Kravtsova 和 A. Turov,2009)。此外,用回流磷酰氯长时间处理不仅会产生目标 4-氯衍生物,还会导致 1-N-烷基大量损失,形成 2,4-二氯-3-乙氧羰基喹啉作为副产物 (Ukrainets、N. L. Bereznyakova、A. Davidenko 和 S. V. Slobodzian,2009)。
空间结构研究
该化合物在研究化学衍生物的空间结构方面也很重要。例如,它在三乙胺存在下与无水溶剂中的对甲苯磺酰肼反应,导致喹啉的 4 位发生甲苯磺酰化。这有助于理解甲苯磺酰取代化合物的空间结构 (Ukrainets、A. A. Tkach、V. Kravtsova 和 S. Shishkina,2008)。
微波辅助合成
在另一项应用中,已使用微波辅助,以铝金属为催化剂合成了相关的化合物 7-氯-6-氟-1,4-二氢-4-氧代喹啉-3-羧酸乙酯。这种方法突出了有效合成相关喹啉衍生物的潜力,表明在合成相关化合物中具有更广泛的应用 (宋宝安,2012)。
结构和光谱分析
该化合物还可用作研究化学化合物的结构和光谱性质的基础。例如,已研究了 4-氯-1-甲基-2-氧代-1,2-二氢喹啉-3-羧酸乙酯在 DMSO/K2CO3 体系中与对甲苯磺酰肼的反应的核磁共振和质谱特征 (Ukrainets、A. A. Tkach、V. Kravtsova 和 S. Shishkina,2006)。
抗癌研究
在医学研究的背景下,已探索 2-氧代-1,2-二氢喹啉-3-羧酸乙酯衍生物的抗癌作用。具体而言,合成了新的衍生物,并测试了它们对乳腺癌 MCF-7 细胞系的功效,显示出显着的抗癌活性 (A. Gaber、W. Alsanie、M. Alhomrani、Abdulhakeem S. Alamri、I. M. El-Deen 和 M. Refat,2021)。
属性
IUPAC Name |
ethyl 6-chloro-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRKMYAHKVCVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)

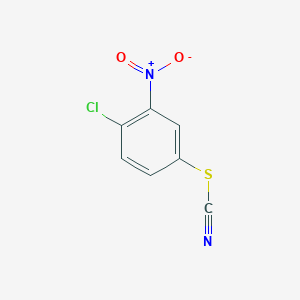
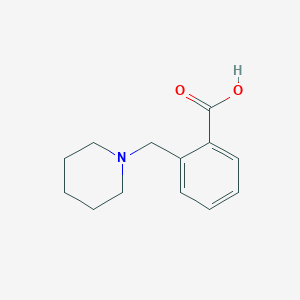
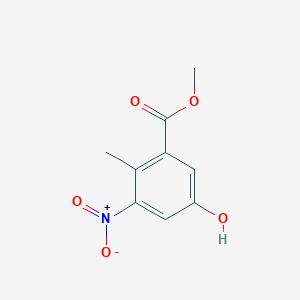


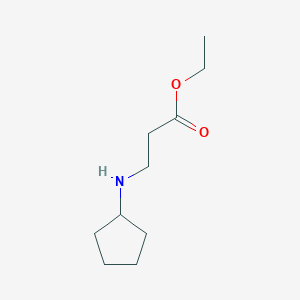


![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)
